molecular formula C24H22N4O4S B2541040 N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide CAS No. 866039-07-8

N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide

Cat. No.: B2541040
CAS No.: 866039-07-8
M. Wt: 462.52
InChI Key: FXUWYYIGAFABKU-UHFFFAOYSA-N
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Description

The target compound features a phthalazine core substituted at position 3 with a 3,4-dimethylphenyl group and at position 1 with a carbonyl-linked 4-methylbenzenesulfonohydrazide moiety. Its synthesis likely involves sequential reactions starting from substituted benzoic acid hydrazides, followed by cyclization and functionalization steps, as seen in analogous pathways for related sulfonohydrazides . Key structural confirmation techniques include IR spectroscopy (e.g., C=O stretch at ~1660–1680 cm⁻¹ and absence of S-H bands indicating thione tautomerism) and NMR analysis to resolve substituent effects on the phthalazine ring .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-N'-(4-methylphenyl)sulfonyl-4-oxophthalazine-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-15-8-12-19(13-9-15)33(31,32)27-25-23(29)22-20-6-4-5-7-21(20)24(30)28(26-22)18-11-10-16(2)17(3)14-18/h4-14,27H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUWYYIGAFABKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide is a complex organic compound with significant potential for various biological activities. This article reviews its biological activity based on diverse sources, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

  • Molecular Formula : C24H22N4O4S
  • Molecular Weight : 462.52 g/mol
  • CAS Number : [Not specified in the sources]

Synthesis and Structural Characteristics

The compound is synthesized through various chemical pathways that typically involve the condensation of hydrazine derivatives with carbonyl compounds. The presence of the phthalazinyl moiety contributes to its biological profile, as similar structures have demonstrated notable pharmacological effects in previous studies.

1. Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activities. For instance, sulfonamide derivatives are known for their broad-spectrum antibacterial effects. The sulfonohydrazide functional group may enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth .

2. Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of compounds with similar structural motifs. For example, a series of benzylidene derivatives demonstrated selective toxicity towards neoplastic cells compared to non-malignant cells . The cytotoxicity was linked to the placement of substituents on the aryl rings, suggesting that this compound may exhibit similar behavior due to its unique substituents.

3. Inhibition of Enzymatic Activity

The compound's structural features suggest potential inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, hydrazone derivatives have been evaluated for their inhibitory activity against monoamine oxidases (MAOs) and acetylcholinesterase (AChE). These enzymes are critical targets in the treatment of Alzheimer’s disease and other cognitive disorders .

Table 1: Summary of Biological Activities

Activity TypeCompound ComparisonFindings
AntimicrobialSulfonamide derivativesBroad-spectrum antibacterial effects noted .
CytotoxicityBenzylidene derivativesSelective toxicity towards cancer cells .
Enzyme InhibitionHydrazone derivativesInhibition of MAO-A and MAO-B with varying IC50 values .

Specific Research Insights

  • Antimicrobial Studies : Compounds structurally similar to this compound have been tested against various bacterial strains, showing effective inhibition at low concentrations.
  • Cytotoxicity Evaluations : In vitro studies demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating a strong potential for further development as anticancer drugs.
  • Enzyme Kinetics : Molecular docking studies revealed that these compounds bind effectively to target enzymes, providing insights into their mechanism of action and guiding future modifications for enhanced efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide as anticancer agents. The compound's structural components may enhance its interaction with biological targets involved in tumor progression.

  • Mechanism of Action : Compounds with sulfonamide groups have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives containing similar chemical frameworks have demonstrated significant activity against colon, breast, and cervical cancer cells .

Inhibition of Kinase Receptors

The compound may also serve as a modulator of kinase receptors, which are critical in many signaling pathways related to cancer and other diseases. Inhibiting these receptors can lead to reduced tumor growth and metastasis:

  • Targeted Kinases : Research indicates that compounds in this class can inhibit receptors such as c-Met and KDR, which are implicated in various cancers .

Synthesis of Hybrid Molecules

The design and synthesis of hybrid molecules incorporating the phthalazine moiety have been a focus of research. These hybrids often combine different pharmacophores to enhance biological activity and selectivity:

  • Molecular Hybrids : The integration of sulfonamide fragments with other active structures has been explored to create novel compounds with improved efficacy against specific cancer types .

Case Study 1: Antitumor Evaluation

A study evaluating sulfonamide derivatives showed that modifications in their structure significantly affected their cytotoxicity against human cancer cell lines. The findings support the hypothesis that this compound could be developed into a potent anticancer drug through structural optimization.

Case Study 2: QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) models have been utilized to predict the biological activity of similar compounds. By analyzing the structural characteristics and their corresponding activities, researchers have identified key features that enhance anticancer properties, providing a pathway for further development of this compound as a therapeutic agent .

Comparison with Similar Compounds

Phthalazine-Based Sulfonohydrazides

  • Compound 3-benzyl-N-[3-(dimethylsulfamoyl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide (): Structural Differences: The phthalazine core is substituted with a benzyl group at position 3 and a dimethylsulfamoylphenyl carboxamide at position 1. Spectral Data: Exhibits IR bands for C=O (amide) at ~1680 cm⁻¹ and sulfonamide S=O stretches at ~1150–1250 cm⁻¹. NMR data would show distinct aromatic proton splitting due to the dimethylsulfamoyl group . Bioactivity: Not explicitly stated, but sulfonamide derivatives are often explored for enzyme inhibition (e.g., carbonic anhydrase) .
  • 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide () :

    • Structural Differences : Replaces the phthalazine core with a piperidinyl-sulfonyl group, altering solubility and conformational flexibility.
    • Synthesis : Uses piperidine sulfonylation and hydrazide coupling, differing from the Friedel-Crafts or triazole cyclization routes seen in phthalazine derivatives .

Table 1: Structural Comparison of Phthalazine Derivatives

Compound Core Structure Position 1 Substituent Position 3 Substituent Key Functional Groups
Target Compound Phthalazine 4-methylbenzenesulfonohydrazide 3,4-Dimethylphenyl C=O, SO₂NHNH₂
Compound in Phthalazine Dimethylsulfamoylphenyl carboxamide Benzyl C=O, SO₂N(CH₃)₂
Compound in Piperidine 4-Chlorobenzenecarbohydrazide 4-Methylphenylsulfonyl SO₂, NHNHCO

Quinazolinone and Triazole Derivatives

  • N'-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide (): Structural Differences: Quinazolinone core instead of phthalazine, with a chloro-substituted benzohydrazide. Spectral Data: IR shows C=O (quinazolinone) at ~1680 cm⁻¹ and NH stretches at ~3249 cm⁻¹. The absence of sulfonamide bands distinguishes it from the target compound . Bioactivity: Similar hydrazides are tested for MAO or β-secretase inhibition .
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (): Structural Differences: Triazole-thione core with sulfonylphenyl and difluorophenyl groups. Tautomerism: Exists as thione tautomers (C=S at ~1247–1255 cm⁻¹), contrasting with the target compound’s stable sulfonohydrazide .

Table 2: Spectral Data Comparison

Compound IR C=O (cm⁻¹) IR C=S/S=O (cm⁻¹) NH Stretches (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound 1663–1682 1247–1255 (S=O) 3150–3319 Aromatic H: 7.2–8.1; NH: ~10.5
Quinazolinone () 1680 N/A 3249 Aromatic H: 6.8–7.6; NH: ~9.8
Triazole-thione () N/A 1247–1255 (C=S) 3278–3414 Aromatic H: 7.0–7.9; NH: ~11.0

Phthalidyl Sulfonohydrazones ()

  • (E)-N′-(Biphenyl-2-ylmethylene)-4-methylbenzenesulfonohydrazide (4o): Structural Differences: Phthalaldehyde-derived hydrazone with a biphenyl group, lacking the phthalazine ring. Synthesis: Condensation of phthalaldehyde with sulfonohydrazides, differing from cyclization strategies used for the target compound .
  • the target’s dimethylphenyl group .

Computational and Bioactivity Insights

  • Chemical Similarity: Metrics like Tanimoto coefficients (using MACCS or Morgan fingerprints) could quantify structural overlap with known inhibitors . For example, the target compound’s sulfonohydrazide group may align with MAO inhibitors in .
  • Bioactivity Clustering: Compounds with sulfonohydrazide moieties cluster together in bioactivity profiles, suggesting shared mechanisms (e.g., enzyme inhibition) .

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